[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride
Overview
Description
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride is a chemical compound with the molecular formula C7H14N4.2ClH and a molecular weight of 227.14 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride typically involves the reaction of 4-isopropyl-1,2,4-triazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of [(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride can be compared with other similar compounds, such as:
(4-Methyl-4H-1,2,4-triazol-3-yl)methylamine: This compound has a similar triazole ring structure but with a methyl group instead of an isopropyl group.
(4-Isopropyl-4H-1,2,4-triazol-3-yl)methylamine: This compound lacks the methylamine group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6(2)11-5-9-10-7(11)4-8-3;;/h5-6,8H,4H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWCGYKVBKYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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